N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key epigenetic modification that regulates gene expression. By inhibiting HDAC activity, this compound leads to an increase in histone acetylation, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In neurodegenerative disorders, it improves cognitive function and memory, and protects neurons from oxidative stress and inflammation. In inflammatory conditions, it reduces inflammation and tissue damage, and modulates the immune response.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, with a large body of literature on its mechanism of action and therapeutic potential. However, there are also limitations to its use. It has been shown to have off-target effects on other enzymes, which may complicate its use in certain experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Another area of research is the identification of biomarkers that can predict patient response to this compound, which may help to personalize treatment for cancer patients. Finally, there is also interest in exploring the potential of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance anti-tumor activity.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.
In inflammatory conditions, this compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to modulate the immune response, leading to a reduction in pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13-4-6-16(10-17(13)21)24-20(26)15-5-7-18(19(9-15)25(27)28)23-12-14-3-2-8-22-11-14/h2-11,23H,12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDCULWLRCBAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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